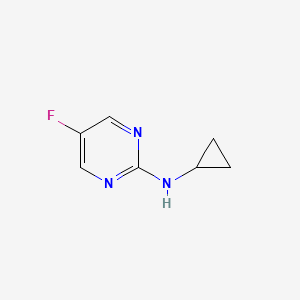

N-Cyclopropyl-5-fluoropyrimidin-2-amine

カタログ番号 B580928

CAS番号:

1289387-32-1

分子量: 153.16

InChIキー: PHCHUNGXFSOPPJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

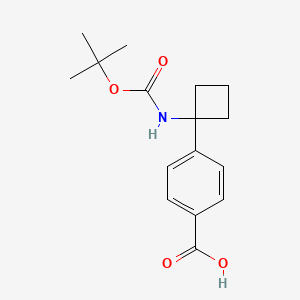

“N-Cyclopropyl-5-fluoropyrimidin-2-amine” is a chemical compound with the molecular formula C7H8FN3. It has a molecular weight of 153.16 . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “N-Cyclopropyl-5-fluoropyrimidin-2-amine” consists of a cyclopropyl group attached to a fluoropyrimidin-2-amine . The InChI representation of the molecule isInChI=1S/C7H8FN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) .

科学的研究の応用

1. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines

- Summary of Application : This research involves the use of cyclopropylamines in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins .

- Methods of Application : The method involves chiral hydrogen-bonding (H-bonding) catalysis, which has been widely used to provide enantiocontrol . The protocol is based on converting these species from acting as H-bonding donors to acceptors .

- Results or Outcomes : The method is effective for electron-neutral olefins, and it allows the successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes .

2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives

- Summary of Application : This research involves the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst .

- Methods of Application : The synthesis was achieved by applying optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

- Results or Outcomes : The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

3. Design, Synthesis, and Antitumor Activity of New N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine Derivatives

- Summary of Application : This research involves the design and synthesis of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

- Methods of Application : The synthesis was achieved by incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2 and 5-NH position of the structure .

- Results or Outcomes : The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

4. Synthesis of New N-Arylpyrimidin-2-amine

- Summary of Application : This research involves the synthesis of new N-arylpyrimidin-2-amine derivatives using a completely different procedure .

- Methods of Application : The synthesis was achieved by applying Suzuki coupling with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water (1:1, v/v) at 78 o C under nitrogen atmosphere .

- Results or Outcomes : The target N-aryl derivatives were obtained .

5. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines

- Summary of Application : This research involves the use of cyclopropylamines in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins .

- Methods of Application : The method involves chiral hydrogen-bonding (H-bonding) catalysis, which has been widely used to provide enantiocontrol . The protocol is based on converting these species from acting as H-bonding donors to acceptors .

- Results or Outcomes : The method is effective for electron-neutral olefins, and it allows the successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes .

6. Synthesis of New N-Arylpyrimidin-2-amine

- Summary of Application : This research involves the synthesis of new N-arylpyrimidin-2-amine derivatives using a completely different procedure .

- Methods of Application : The synthesis was achieved by applying Suzuki coupling with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water (1:1, v/v) at 78 o C under nitrogen atmosphere .

- Results or Outcomes : The target N-aryl derivatives were obtained .

特性

IUPAC Name |

N-cyclopropyl-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCHUNGXFSOPPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693782 |

Source

|

| Record name | N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

CAS RN |

1289387-32-1 |

Source

|

| Record name | 2-Pyrimidinamine, N-cyclopropyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

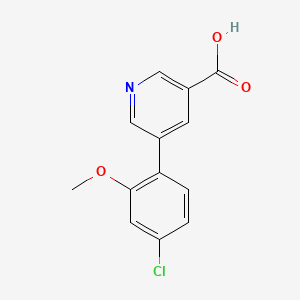

5-(4-Chloro-2-methoxyphenyl)nicotinic acid

1261980-32-8

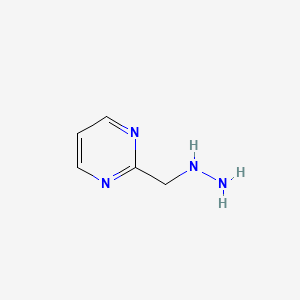

2-(Hydrazinomethyl)pyrimidine

1234616-45-5

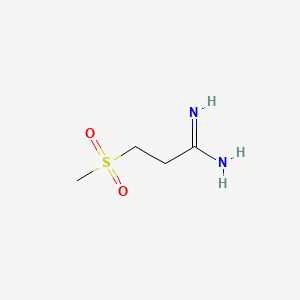

3-(Methylsulfonyl)propanimidamide

1216141-63-7

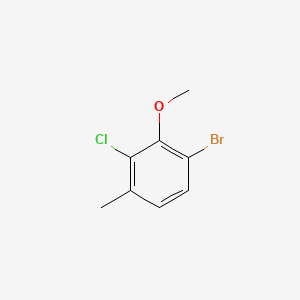

1-Bromo-3-chloro-2-methoxy-4-methylbenzene

1226808-61-2

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)